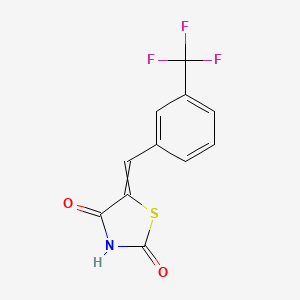

C11H6F3NO2S

Description

Contextualization of C11H6F3NO2S as a Research Chemical Entity

This compound, in its isomeric form SMI-4a, is classified as a research chemical, primarily utilized in laboratory settings to investigate cellular processes. bpsbioscience.com It belongs to the benzylidene-thiazolidine-2,4-dione class of compounds. nih.gov Its significance stems from its function as a potent and selective inhibitor of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). bpsbioscience.com These kinases are frequently overexpressed in various hematologic malignancies and solid tumors, making them attractive targets for therapeutic intervention. bpsbioscience.comcaymanchem.com SMI-4a's ability to selectively target these enzymes allows researchers to probe their specific roles in cell growth, survival, and metabolism. bpsbioscience.compnas.org

The compound is typically supplied as a white to beige powder and is soluble in dimethyl sulfoxide (B87167) (DMSO), which facilitates its use in cell-based assays. bpsbioscience.com

Table 1: Chemical and Physical Properties of SMI-4a

| Property | Value |

| IUPAC Name | (5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

| Molecular Formula | This compound |

| Molecular Weight | 273.2 g/mol |

| CAS Number | 438190-29-5 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Data sourced from BPS Bioscience and Cayman Chemical. bpsbioscience.comcaymanchem.com

Historical Trajectory of this compound Discovery and Early Investigations

The development of SMI-4a and related compounds arose from the need for selective inhibitors to study and potentially treat diseases driven by Pim kinase activity. Early investigations focused on identifying small molecules that could effectively block these enzymes. SMI-4a was identified as a novel benzylidene-thiazolidine-2,4-dione that acts as an ATP-competitive inhibitor of Pim-1. selleckchem.com

A 2009 study detailed the synthesis and evaluation of a series of novel inhibitors of Pim-1 and Pim-2 protein kinases, including compounds of the class to which SMI-4a belongs. Subsequent research, such as a 2010 study published in Blood, highlighted SMI-4a's potent activity against a wide range of myeloid and lymphoid cell lines, with particular sensitivity noted in precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL/T-ALL). nih.govcaymanchem.com These early studies established SMI-4a as a valuable tool for preclinical research into cancers where Pim kinases are implicated.

Significance of this compound as a Probe for Biological Systems

The primary significance of SMI-4a lies in its role as a chemical probe to dissect the complex signaling pathways regulated by Pim kinases. Its selectivity allows researchers to attribute specific cellular effects to the inhibition of this kinase family, distinguishing their functions from those of other signaling proteins. bpsbioscience.com SMI-4a has been instrumental in confirming the role of Pim kinases in regulating key cellular processes.

One of the most critical pathways elucidated using SMI-4a is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govpnas.org Research has demonstrated that SMI-4a inhibits mTORC1 activity, not directly, but by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor. pnas.org This finding was crucial in linking Pim kinases to the regulation of cellular energy metabolism and growth. pnas.org

Furthermore, SMI-4a has been used to probe the mechanisms of cell cycle control and apoptosis (programmed cell death). Studies in various cancer cell lines, including those from leukemia, prostate cancer, and non-small cell lung cancer, have shown that treatment with SMI-4a leads to cell cycle arrest, typically in the G1 or S phase. nih.govashpublications.orgnih.govnih.gov This arrest is often accompanied by an increase in the expression of cell cycle inhibitors like p27Kip1 and a decrease in the levels of anti-apoptotic proteins such as Bcl-2. ashpublications.orgbioscience.co.uk

In non-small cell lung cancer cells, SMI-4a was found to suppress tumor progression by blocking the PI3K/AKT/mTOR pathway. nih.gov In chronic myeloid leukemia cells, its anti-tumor effects are mediated by enhancing the activity of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov These detailed mechanistic insights, gained through the use of SMI-4a, underscore its importance as a specific probe for understanding the multifaceted roles of Pim kinases in cancer biology.

Table 2: Research Findings on SMI-4a's Biological Activity

| Cell Line Type | Key Finding | Reference |

| Precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) | Induces G1 phase cell-cycle arrest, apoptosis, and inhibits the mTORC1 pathway. | nih.gov |

| B-cell acute lymphocytic leukemia (B-ALL) | Promotes apoptosis and G0/G1 cell cycle arrest via the JAK2/STAT3 pathway. | ashpublications.org |

| Chronic Myeloid Leukemia (K562, K562/G) | Induces S phase cell cycle arrest and apoptosis by enhancing GSK3β activity. | nih.gov |

| Prostate Cancer (PC3) | Inhibits cell growth with an IC50 of 17 μM. | selleckchem.com |

| Non-Small Cell Lung Cancer (A549, Ltep-a-2) | Suppresses proliferation and induces apoptosis by blocking the PI3K/AKT/mTOR pathway. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJLOFCOEOHFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivatization of C11h6f3no2s

Foundational Synthetic Routes for C11H6F3NO2S Core Structure

The most established and widely utilized method for constructing the thiazole (B1198619) ring system is the Hantzsch thiazole synthesis. vulcanchem.commdpi.comnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. vulcanchem.comnih.gov For the synthesis of the 4-(trifluoromethyl)thiazole core, this typically involves the reaction of a thioamide with an α-halo derivative of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. researchgate.netgoogle.com

A general pathway to a key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, illustrates this foundational method. The synthesis can proceed via the chlorination of ethyl trifluoroacetoacetate followed by a cyclization reaction with thioacetamide (B46855). google.comgoogle.com A specific patented method describes the reaction of ethyl trifluoroacetoacetate with liquid bromine to produce ethyl 2-bromotrifluoroacetoacetate, which then reacts with thioacetamide in an inert organic solvent to form ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. google.com This ester is subsequently hydrolyzed to yield the final carboxylic acid. google.com The Hantzsch synthesis and its modifications are valuable for creating thiazolium salts and various substituted thiazoles. nih.govtandfonline.com

Advanced Synthetic Strategies for this compound Analogue Libraries

To explore the chemical space around the this compound core and generate libraries of analogues for structure-activity relationship studies, more advanced synthetic strategies are employed. These methods focus on the late-stage functionalization of the pre-formed thiazole ring.

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the functionalization of heterocyclic compounds, including thiazoles. numberanalytics.comeurekaselect.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the thiazole core. acs.org Common cross-coupling reactions used for thiazole derivatization include the Suzuki-Miyaura, Stille, and Negishi reactions. numberanalytics.com

The Suzuki-Miyaura coupling, which pairs an organoboron species (like a boronic acid or ester) with an organic halide, is particularly prevalent due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. cdnsciencepub.com This reaction has been systematically studied for the arylation of thiazoles at both the 4- and 5-positions using thiazoleboronic esters. researchgate.netthieme-connect.com For instance, 5-arylthiazoles can be readily synthesized by the Suzuki coupling of a thiazol-5-ylboronic acid pinacol (B44631) ester with various aryl halides. researchgate.net These reactions are often facilitated by palladium catalysts such as Pd(PPh₃)₄ and can be accelerated using microwave irradiation. cdnsciencepub.comthieme-connect.com

| Cross-Coupling Reaction | Thiazole Reagent | Coupling Partner | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) | numberanalytics.com |

| Stille | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) | numberanalytics.com |

| Negishi | Thiazole organozinc | Aryl/alkyl halide | Pd(0)/Ni(II) | numberanalytics.com |

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole and the appended aryl rings. bohrium.com Modifying these substituents is a key strategy in the design of new bioactive analogues. For example, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamides, the introduction of different substituents on the N-phenyl ring led to varying levels of anticancer activity. researchgate.net The highest activity was observed with a 4-chloro-2-methylphenyl amido group when a 2-chlorophenyl group was at the 2-position of the thiazole ring. researchgate.netresearchgate.net

Studies on other thiazole-based compounds, such as Rho-kinase (ROCK) inhibitors, have shown that substitutions on the aryl group at the 4-position of the thiazole are critical for potency. brieflands.com Specifically, compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. brieflands.com The basicity and nucleophilicity of the thiazole ring itself can be modulated by the introduction of electron-donating groups like a methyl group, which can influence its interaction with biological targets. bohrium.com

Application of Cross-Coupling Reactions in this compound Derivatives Synthesis

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds into more potent and selective agents.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For thiazole-based inhibitors, several key elements are consistently identified as crucial for target engagement, particularly with protein kinases. rsc.orgresearchgate.net

The thiazole ring itself often serves as a central scaffold, correctly positioning other functional groups for interaction with the target protein. researchgate.net In many thiazole carboxamide derivatives, the carboxamide linker is a critical pharmacophoric element, often participating in hydrogen bonding interactions within the kinase hinge region. tandfonline.com The aryl ring (e.g., the phenyl group at the 2-position) typically engages in hydrophobic or π-stacking interactions in the active site. jptcp.com Finally, the trifluoromethyl group provides a significant hydrophobic interaction and can modulate the electronic properties of the entire molecule. nih.gov

| Pharmacophoric Element | Potential Interaction Type | Importance in Bioactivity | Reference |

|---|---|---|---|

| Thiazole Ring | Scaffold, van der Waals | Orients other functional groups for optimal binding. | researchgate.net |

| Carboxylic Acid/Carboxamide | Hydrogen Bond Donor/Acceptor | Often forms key interactions with the hinge region of kinases. | tandfonline.comresearchgate.net |

| Aryl Substituent | Hydrophobic, π-Stacking | Occupies hydrophobic pockets within the binding site. | jptcp.com |

| Trifluoromethyl Group | Hydrophobic, Dipole-Dipole | Enhances binding affinity and metabolic stability. | nih.govmdpi.com |

The trifluoromethyl (-CF₃) group is a privileged substituent in medicinal chemistry due to its unique electronic and steric properties. mdpi.com Its incorporation into drug candidates, including thiazole derivatives, can have a profound impact on their pharmacological profiles.

Furthermore, the C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation. nih.gov Replacing a metabolically labile methyl group with a trifluoromethyl group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound. nih.govmdpi.com Studies have shown that CF₃-bearing compounds can be more potent and exhibit improved in vitro metabolic stability compared to their non-fluorinated analogues. nih.govlboro.ac.uk This enhancement in properties makes the trifluoromethyl group a critical component in the design of many modern therapeutic agents. mdpi.comresearchgate.net

Rational Design Principles for this compound Structural Optimization

The rational design and structural optimization of compounds with the molecular formula this compound, notably the fungicide Flutolanil, are predicated on a deep understanding of its mechanism of action and molecular interactions with its biological target. Flutolanil is a member of the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides, which function by disrupting the mitochondrial respiratory chain in pathogenic fungi. tandfonline.comncats.io The primary target is Complex II, or succinate dehydrogenase (SDH), an essential enzyme for cellular respiration. ncats.iomdpi.com The principles guiding its structural optimization revolve around enhancing its affinity and specificity for the fungal SDH enzyme while minimizing effects on homologous enzymes in non-target organisms, such as mammals. tandfonline.commdpi.com

Structure-Based Design from Target Enzyme Insights

A cornerstone of the rational design of Flutolanil analogues is the use of structural biology, particularly X-ray crystallography, to elucidate the precise binding mode of the inhibitor within the quinone-binding (Qb) site of the SDH enzyme. mdpi.com Studies using crystal structures of SDH, such as the porcine SQR complex (PDB: 3ABV), have provided atomic-level details of the key intermolecular interactions necessary for potent inhibition. mdpi.commdpi.com

Key interactions identified from these structural studies include:

Hydrogen Bonding: The amide linker, a characteristic feature of many SDHI fungicides, is crucial. acs.org It forms critical hydrogen bonds with highly conserved amino acid residues in the binding pocket, such as Tryptophan (Trp) and Tyrosine (Tyr), anchoring the molecule in place. mdpi.commdpi.com

Hydrophobic Interactions: The isopropoxybenzene (B1215980) ring of Flutolanil occupies a well-defined hydrophobic environment within the enzyme, forming interactions with residues like Proline, Leucine, and Tryptophan. mdpi.comresearchgate.net The size and nature of this group are critical for fitting into this pocket.

Electrostatic and π-π Interactions: The trifluoromethylbenzene ring engages in favorable interactions within the binding site. The electron-deficient benzene (B151609) ring can form electrostatic or π-π stacking interactions with electron-rich residues like tryptophan. mdpi.com Furthermore, the highly electronegative trifluoromethyl group itself can participate in halogen bonds or other stabilizing interactions. mdpi.commdpi.com

These structural insights allow for a hypothesis-driven approach to modification, where changes are made to specific parts of the molecule to improve these key interactions, thereby enhancing inhibitory potency.

Structure-Activity Relationship (SAR) Guided Optimization

Systematic modification of the Flutolanil scaffold has led to a clear understanding of the structure-activity relationships (SAR), which provides guiding principles for optimization. The molecule can be dissected into three key components for analysis: the trifluoromethylbenzoyl group, the amide linker, and the anilide (isopropoxybenzene) ring.

Research comparing Flutolanil to other toluanilide fungicides demonstrates the importance of the specific substitution pattern for inhibitory strength against the target enzyme in Rhizoctonia solani. tandfonline.com The trifluoromethyl group at the 2-position of the benzoyl moiety and the isopropoxy group at the 3'-position of the anilide ring in Flutolanil were found to be optimal among many analogues for potent activity. tandfonline.com

| Compound | Key Structural Features | Relative Inhibitory Potency (Succinate-DPIP Reductase) |

| Flutolanil | 2-(trifluoromethyl)benzoyl, 3'-isopropoxy anilide | High (I₅₀ = 0.5 µM) tandfonline.com |

| Mepronil | 2-methylbenzoyl, 3'-isopropoxy anilide | Low (I₅₀ = 30 µM) tandfonline.com |

| Mebenil | 2-methylbenzoyl, no substitution on anilide ring | Moderate (I₅₀ = 1.4 µM) tandfonline.com |

This table illustrates the significant impact of the trifluoromethyl group on inhibitory activity when compared to a simple methyl group (Mepronil) and the importance of the anilide substitution (Flutolanil vs. Mebenil).

Further rational design efforts focus on enhancing selectivity—the ability to potently inhibit the pathogen's enzyme while sparing the host's. Structural studies have revealed subtle differences between the SDH binding sites of fungi and mammals, which can be exploited. mdpi.com By analyzing the crystal structure of Flutolanil bound to both a parasitic nematode (Ascaris suum) QFR and porcine SQR, researchers identified specific amino acid differences that influence binding affinity. mdpi.com This knowledge allows for the design of new analogues with modifications tailored to fit the pathogen's enzyme more snugly than the host's, leading to improved selectivity and a better safety profile.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (Porcine/A. suum) |

| Flutolanil | A. suum QFR | 0.058 mdpi.com | ~791x |

| Porcine SQR | 45.9 mdpi.com | ||

| Analogue 1 (isopropoxy replaced with H) | A. suum QFR | 0.20 mdpi.com | ~595x |

| Porcine SQR | 119 mdpi.com | ||

| Analogue 2 (trifluoromethyl replaced with H) | A. suum QFR | >100 mdpi.com | - |

| Porcine SQR | >100 mdpi.com | - |

This table demonstrates key SAR principles. Removing the isopropoxy group (Analogue 1) reduces potency, while removing the critical trifluoromethyl group (Analogue 2) completely abolishes activity, confirming its essential role in binding. The data also quantifies the high selectivity of Flutolanil.

Bioisosteric Replacement and Scaffold Hopping

A more advanced rational design strategy involves bioisosteric replacement. This principle is used to address challenges like emerging pathogen resistance or to improve a compound's properties by replacing a functional group with another that retains similar steric and electronic characteristics. acs.org For SDHI fungicides, this could involve replacing the central amide linker or modifying the aromatic ring systems to create novel chemical scaffolds. acs.org For instance, the development of other advanced SDHIs has involved replacing a phenyl ring with an indane group or an N-methylamide with an oxazoline (B21484) to broaden the activity spectrum and enhance potency. acs.org While not Flutolanil itself, these examples within the broader SDHI class illustrate a key rational design principle: evolving the chemical scaffold based on established pharmacophore models to discover next-generation compounds with superior properties. acs.orgbiorxiv.org This approach is vital for staying ahead of fungicide resistance and is a logical next step in the optimization of core structures like that of this compound.

Elucidation of Molecular Mechanisms and Biological Targets of C11h6f3no2s

C11H6F3NO2S as a Serine/Threonine Kinase Inhibitor: Focus on Pim-1 Kinase

Pim-1 kinase is a proto-oncogene that plays a critical role in cell cycle regulation, proliferation, differentiation, and apoptosis. inflectionbio.comacrabstracts.org Its overexpression is associated with various forms of cancer, making it a prime target for therapeutic intervention. researchgate.netnih.gov this compound has emerged as a potent inhibitor of Pim-1 kinase. medchemexpress.com

Molecular Interactions of this compound with Pim-1 Kinase Domain

The inhibitory action of this compound on Pim-1 kinase stems from its specific interactions within the ATP-binding pocket of the enzyme. Unlike many other kinases, Pim-1 possesses a unique hinge region, which includes a proline residue (Pro123), creating a distinct binding site. acrabstracts.orgmdpi.com Small-molecule inhibitors like this compound are designed to fit into this pocket, preventing the binding of ATP and thereby blocking the kinase's phosphorylating activity. acrabstracts.orgresearchgate.net The binding is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site, such as those in the Gly loop (Leu44, Val52, Ala65) and at the interface of the N- and C-terminal domains (Ile104, Leu120, Ile185). mdpi.com

Modulation of Cellular Signaling Cascades by this compound-Mediated Pim-1 Inhibition

Pim-1 kinase is a component of several critical signaling pathways that regulate cell fate. One of the primary pathways it influences is the JAK/STAT pathway, which is often dysregulated in cancer and autoimmune diseases. inflectionbio.comresearchgate.net By inhibiting Pim-1, this compound can effectively disrupt these signaling cascades. For instance, Pim-1 is known to phosphorylate various downstream targets that promote cell survival and proliferation. mdpi.com Inhibition of Pim-1 by compounds like this compound leads to a decrease in the phosphorylation of these substrates, thereby altering the cellular signaling network. researchgate.netuniversiteitleiden.nl This can affect the expression of genes involved in cell survival, metabolism, and differentiation. researchgate.net Furthermore, there is evidence of crosstalk between the Pim kinase and the PI3K/AKT/mTOR pathways, which are also central to cancer cell growth and survival. mdpi.com

Interrogation of Cellular Processes by this compound

The inhibition of Pim-1 kinase by this compound has profound effects on fundamental cellular processes.

Proliferation: Pim-1 is a known regulator of the G1/S phase of the cell cycle. researchgate.net By inhibiting Pim-1, this compound can induce cell cycle arrest, thereby halting uncontrolled cell proliferation, a hallmark of cancer. researchgate.net

Differentiation: The role of Pim kinases extends to the regulation of cellular differentiation. inflectionbio.comacrabstracts.org In certain contexts, inhibition of Pim kinases can influence the differentiation of cells, for example, by skewing T-cell differentiation away from inflammatory phenotypes. inflectionbio.com

Apoptosis: Pim kinases have potent anti-apoptotic activity. inflectionbio.com They can phosphorylate pro-apoptotic proteins such as Bad, thereby inhibiting their function and promoting cell survival. mdpi.com By blocking Pim-1 activity, this compound can restore the apoptotic potential of cancer cells, leading to programmed cell death. encyclopedia.pubcreative-diagnostics.com This is a crucial mechanism for eliminating malignant cells. encyclopedia.pubmdpi.com

This compound as a Bacterial DNA Gyrase Inhibitor

In addition to its anti-cancer potential, this compound has been identified as an inhibitor of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription. patsnap.comwikipedia.org This makes it a well-validated target for antibiotics. mdpi.comnih.gov

Mechanistic Insights into this compound Inhibition of DNA Gyrase Activity

Bacterial DNA gyrase inhibitors can act through various mechanisms. patsnap.com Some, like the quinolones, stabilize the complex between gyrase and cleaved DNA, leading to lethal double-strand breaks. wikipedia.orgnih.gov Others, such as aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit. wikipedia.org While the precise binding mode of this compound is a subject of ongoing research, novel inhibitors are being sought that bind to sites distinct from those of existing antibiotics to overcome resistance. researchgate.net Some novel inhibitors have been shown to form a ternary complex with DNA and gyrase, inhibiting the enzyme prior to DNA cleavage. researchgate.net It is plausible that this compound functions through a similar allosteric mechanism, interfering with the conformational changes necessary for gyrase's supercoiling activity. mdpi.com

Consequences of this compound on Bacterial DNA Topology and Replication

The inhibition of DNA gyrase by this compound has severe consequences for bacterial cells. By preventing the introduction of negative supercoils and the relaxation of positive supercoils, the compound disrupts the proper topology of the bacterial chromosome. nih.govnih.gov This topological strain impedes the progression of replication forks and transcription complexes, effectively halting DNA replication and gene expression. wikipedia.orgmdpi.com The accumulation of topological stress and the inability to resolve DNA tangles ultimately lead to bacterial cell death, highlighting the potential of this compound as an antibacterial agent. patsnap.com

Compound Names

| Compound Name |

| This compound |

| Pim-1 kinase inhibitor |

| Bacterial DNA gyrase inhibitor |

Interactive Data Table: Research Findings on this compound and its Targets

| Target | Mechanism of Action | Cellular Process Affected | Potential Application |

| Pim-1 Kinase | Competitive inhibition of ATP binding | Proliferation, Differentiation, Apoptosis | Cancer Therapy |

| Bacterial DNA Gyrase | Inhibition of supercoiling activity | DNA Replication, Transcription | Antibacterial Therapy |

Comparative Molecular Analysis of this compound with Known DNA Gyrase Inhibitors

Research into novel antibacterial agents has identified a compound with the molecular formula this compound as a potential inhibitor of bacterial DNA gyrase. In a dissertation focused on the development of lead compounds for the inhibition of this essential bacterial enzyme, a synthetic route was designed to produce analogues of a known moderate DNA gyrase inhibitor. scholaris.ca One of the synthesized analogues possessed the molecular formula this compound. scholaris.ca

This compound was characterized by its mass and purity, confirming its successful synthesis. scholaris.ca However, detailed comparative molecular analysis of this specific compound with well-known DNA gyrase inhibitors, such as the fluoroquinolones or novobiocin, is not extensively available in the public domain. Such an analysis would typically involve computational docking studies to compare binding modes within the GyrA or GyrB subunits of the DNA gyrase enzyme, as well as comparative assays to determine relative inhibitory potencies (IC50 values). While the parent compound for the analogue series was shown to be a moderate inhibitor of DNA gyrase with an IC50 value of 52.09 µM, specific comparative data for the this compound analogue is not provided. scholaris.ca

This compound as a Mycobacterium tuberculosis (Mtb) Proteasome Inhibitor

The proteasome of Mycobacterium tuberculosis (Mtb) is a critical enzyme for the bacterium's survival under stress conditions, particularly the nitrosative stress imposed by the host's immune system. diva-portal.org This makes the Mtb proteasome a viable target for the development of new anti-tuberculosis drugs. diva-portal.org A class of compounds known as 5-styryl-oxathiazol-2-ones has been investigated as inhibitors of the Mtb proteasome, and a compound with the molecular formula this compound was synthesized as part of this investigation. diva-portal.org While this specific trifluoromethyl-substituted analogue did not show inhibitory activity in the study, the research on its structural class provides significant insights into the potential mechanisms and selectivity. diva-portal.org

For the 5-styryl-oxathiazol-2-one class of compounds, an aryl group conjugated to the oxathiazolone scaffold through an (E)-alkene linker has been shown to be highly beneficial for the inhibition of the Mtb proteasome. diva-portal.org This structural arrangement is thought to correctly position the oxathiazol-2-one electrophile for reaction with the catalytic residues of the enzyme. diva-portal.org

A critical aspect of developing Mtb proteasome inhibitors is ensuring their selectivity for the bacterial enzyme over the human proteasome to minimize toxicity. diva-portal.org The 5-styryl-oxathiazol-2-one class of compounds has demonstrated a promising selectivity profile. diva-portal.org Studies have shown that the presence of an (E)-alkene linker between the aryl group and the oxathiazolone ring contributes significantly to high selectivity for the Mtb proteasome over the human proteasome. diva-portal.org

| Compound Analogue | Mtb Proteasome IC50 (nM) | Human Proteasome IC50 (nM) | Key Structural Feature |

|---|---|---|---|

| Unsubstituted Phenyl | 1350 | 8500 | (E)-alkene linker |

| 4-Chlorophenyl | Data not specified | Data not specified | (E)-alkene linker with para-chloro substitution |

| 3-(Trifluoromethyl)phenyl (this compound) | Inactive | Inactive | (E)-alkene linker with meta-trifluoromethyl substitution |

Proteasomes play a crucial role in maintaining intracellular protein homeostasis by degrading damaged or unnecessary proteins. diva-portal.org In Mycobacterium tuberculosis, the proteasome is particularly important for surviving the harsh environment within the host, including resistance to nitrosative stress. diva-portal.org Inhibition of the Mtb proteasome disrupts this protein homeostasis, leading to an accumulation of damaged proteins and ultimately, bacterial cell death. diva-portal.org

While the specific this compound analogue from the 5-styryl-oxathiazol-2-one class was inactive, active compounds from this family were shown to be rapidly bactericidal against non-replicating Mtb. diva-portal.org This indicates that the mechanism of disrupting protein homeostasis is an effective strategy against persistent forms of the bacteria. The bactericidal activity of these inhibitors underscores the importance of the proteasome in the viability of Mtb under specific conditions. diva-portal.org

Differential Selectivity of this compound for Mtb Proteasome versus Human Proteasome

Computational and Experimental Approaches for Uncovering Additional Biological Targets of this compound

The identification of all biological targets of a compound, including primary targets and "off-targets," is crucial in drug development. This is often achieved through a combination of computational (in silico) and experimental methods.

In silico methods for predicting off-target interactions typically involve screening the chemical structure of a compound against large databases of known biological targets. These approaches can include ligand-based methods, which compare the compound to known ligands of various targets, and structure-based methods, which use molecular docking to predict binding to the three-dimensional structures of proteins.

As of the current literature review, there are no specific published studies detailing in silico predictions of off-target interactions for the chemical compound this compound or its known isomers like (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione. While this compound is known to be an inhibitor of Pim kinases, a comprehensive screening against a wide range of potential off-targets has not been reported. biomol.combiocat.comtmu.edu.cnbiocat.comselleckchem.comselleck.co.jp Such a study would be valuable to understand its broader pharmacological profile.

High-Throughput Screening Methodologies for Novel this compound Target Identification

The identification of novel biological targets for the compound this compound, also known as SMI-4a, is crucial for understanding its full therapeutic potential and potential off-target effects. medchemexpress.comnih.govbpsbioscience.com While initially identified as a potent and selective inhibitor of Pim-1 and Pim-2 kinases, a comprehensive understanding of its molecular interactions requires broader screening against the proteome. medchemexpress.combpsbioscience.comapexbt.com High-throughput screening (HTS) methodologies provide a powerful platform to achieve this by rapidly testing the compound against a vast number of biological targets. nih.govaacrjournals.orgresearchgate.net These methods can be broadly categorized into target-based and phenotypic screening approaches, each offering unique advantages in the quest for novel target deconvolution. accscience.comnih.gov

Target-Based High-Throughput Screening

Target-based HTS involves screening a compound directly against a large panel of purified proteins or other biomolecules to identify direct binding partners or modulators of activity. For a kinase inhibitor like this compound, this typically involves screening against a comprehensive library of human kinases to assess its selectivity profile and identify potential new kinase targets.

Biochemical Assays: These assays directly measure the effect of this compound on the activity of purified enzymes. reactionbiology.com For kinase targets, radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays are commonly employed to quantify kinase activity in the presence of the inhibitor. reactionbiology.combmglabtech.com A typical high-throughput kinase profiling campaign would screen this compound against hundreds of kinases to determine its inhibitory concentration (IC50) for each. nih.gov This approach can uncover unexpected "off-target" kinases that are potently inhibited by the compound, which may represent novel therapeutic targets or sources of toxicity. oup.com

Peptide Microarrays: This technology utilizes chips spotted with a large array of peptides that serve as substrates for various kinases. bmbreports.org By exposing the microarray to a kinase and this compound, it is possible to identify which kinase-substrate interactions are inhibited by the compound. This method allows for the high-throughput assessment of inhibitor activity against numerous kinases simultaneously. bmbreports.org

Chemical Proteomics: This advanced approach aims to identify the protein targets of a small molecule directly from a complex biological sample, such as a cell lysate. nih.govrsc.orgevotec.com Techniques like affinity chromatography, where a modified version of this compound is used to "pull down" its binding partners, or thermal proteome profiling, which measures changes in protein thermal stability upon compound binding, can provide an unbiased, proteome-wide view of the compound's interactome. acs.orgbiorxiv.orgtum.de

Below is a hypothetical data table illustrating the results of a high-throughput biochemical screen of this compound against a panel of kinases, which could lead to the identification of novel targets.

| Kinase Target | Assay Type | This compound IC50 (nM) | Known Target | Novelty |

| Pim-1 | TR-FRET | 17 | Yes | - |

| Pim-2 | TR-FRET | 100 | Yes | - |

| Aurora A | Luminescence | 85 | No | Potential Novel Target |

| TAOK3 | Radiometric | 150 | No | Potential Novel Target |

| FLT3 | TR-FRET | 250 | No | Potential Novel Target |

| IRAK1 | Luminescence | 500 | No | Potential Novel Target |

| ... | ... | ... | ... | ... |

Phenotypic High-Throughput Screening

In contrast to target-based approaches, phenotypic screening involves testing a compound in a cell-based or organism-based model to identify a desired change in phenotype, without a priori knowledge of the target. accscience.comnih.gov This method is particularly valuable for identifying first-in-class drugs and novel mechanisms of action. nih.govnih.gov

Cell-Based Assays: These assays are the cornerstone of phenotypic screening and can be designed to monitor a wide range of cellular processes, such as cell proliferation, apoptosis, cell cycle progression, and the activation of specific signaling pathways. nih.gov For this compound, a high-throughput screen could involve treating a diverse panel of cancer cell lines with the compound and measuring cell viability. Hits (cell lines that are particularly sensitive to the compound) can then be further investigated to identify the underlying molecular target responsible for the observed phenotype. aacrjournals.orgoup.com

High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to quantitatively measure the effects of a compound on multiple cellular parameters simultaneously. This can provide rich, multi-dimensional data on how this compound affects cell morphology, protein localization, and other cellular features, offering clues to its mechanism of action and potential novel targets.

The following table illustrates potential findings from a phenotypic screen aimed at identifying novel targets for this compound.

| Cell Line | Phenotypic Readout | Observed Effect of this compound | Potential Novel Pathway/Target |

| Pancreatic Cancer (PANC-1) | Spheroid Formation | Inhibition of 3D growth | Cancer Stem Cell-related pathways |

| Colon Cancer (HCT116) | Apoptosis Assay | Induction of Caspase-3/7 activity | Pro-apoptotic signaling |

| T-cell Leukemia (Jurkat) | Cell Cycle Analysis | G1 phase arrest | Cell cycle checkpoint regulators |

| Macrophage (RAW 264.7) | Cytokine Secretion | Altered inflammatory response | Immune signaling pathways |

| ... | ... | ... | ... |

The integration of data from both target-based and phenotypic HTS methodologies is a powerful strategy for the comprehensive elucidation of the molecular mechanisms and biological targets of this compound. researchgate.net While target-based screens provide direct evidence of molecular interaction, phenotypic screens can uncover novel biological functions and guide the subsequent target deconvolution efforts. aacrjournals.orgnih.gov

Academic Investigations of C11h6f3no2s Biological Activities in Model Systems

In Vitro Cellular and Biochemical Characterization of C11H6F3NO2S Activity

The in vitro evaluation of this compound has provided a foundational understanding of its mechanism of action at the cellular and molecular level.

Cell-Based Assays for this compound Efficacy Evaluation

Cell-based assays have been instrumental in determining the efficacy of this compound in various cell lines, particularly in the context of cancer. The compound has demonstrated the ability to inhibit the growth of a wide range of both myeloid and lymphoid cell lines, with precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL/T-ALL) being highly sensitive. focusbiomolecules.com In these cell lines, SMI-4a has been shown to induce cell-cycle arrest, specifically a G1 phase arrest, and promote apoptosis. apexbt.combpsbioscience.com For instance, treatment of precursor T-cell lymphoblastic leukemia/lymphoma cells with SMI-4a resulted in a dose-dependent induction of p27Kip1, a protein that regulates cell cycle progression, and apoptosis through the mitochondrial pathway. caymanchem.com

The cytotoxic effects of SMI-4a have been quantified in numerous studies, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell line. In human erythroleukemia K562 cells, SMI-4a modulated cell growth, and in 25 different leukemic cell lines, it induced cell-cycle arrest and apoptosis. apexbt.com The compound has also been shown to inhibit the growth of pancreatic cancer cells. chembk.com Furthermore, studies have indicated that the sensitivity of breast cancer cells to SMI-4a is strongly associated with the expression levels of EGFR and HER2. frontiersin.org

Table 1: In Vitro Efficacy of this compound (SMI-4a) in Various Cell Lines

| Cell Line Type | Observed Effects | IC50 Values | References |

|---|---|---|---|

| Myeloid and Lymphoid Cell Lines | Growth inhibition, cell cycle arrest, apoptosis | 0.8 to 40 µM | caymanchem.com, focusbiomolecules.com |

| Precursor T-cell Lymphoblastic Leukemia/Lymphoma (pre-T-LBL/T-ALL) | G1 phase cell-cycle arrest, apoptosis via mitochondrial pathway, p27Kip1 induction | Not specified | caymanchem.com |

| Human Erythroleukemia (K562) | Cell growth modulation | Not specified | apexbt.com |

| Chronic Myeloid Leukemia (K562 and K562/G) | Proliferation inhibition, apoptosis induction | Not specified | nih.gov |

| Pancreatic Cancer Cells | Growth inhibition | 5 µM | chembk.com |

| Breast Cancer Cells | Growth inhibition (sensitivity correlated with EGFR/HER2 expression) | Not specified | frontiersin.org |

Enzymatic Activity Profiling of this compound with Recombinant Proteins

Biochemical assays using recombinant proteins have identified this compound as a potent and selective inhibitor of Pim protein kinases. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. focusbiomolecules.comchembk.commedchemexpress.com Specifically, SMI-4a demonstrates high selectivity for Pim-1 kinase, with reported IC50 values of 17 nM and 24 µM in different studies. apexbt.commedchemexpress.com It is modestly potent against Pim-2, with a reported IC50 of 100 µM, and does not significantly inhibit a panel of other serine/threonine or tyrosine kinases. focusbiomolecules.commedchemexpress.com

The inhibitory action of SMI-4a on Pim-1 has been confirmed through its ability to block the in vitro phosphorylation of known Pim-1 substrates, such as the translational repressor 4E-BP1. selleckchem.com Treatment with SMI-4a has been shown to attenuate the autophosphorylation of tagged Pim-1 in intact cells. medchemexpress.com This inhibition of Pim kinase activity is central to the biological effects observed in cell-based assays, as Pim kinases are known to regulate cell cycle progression and apoptosis. apexbt.com

Table 2: Enzymatic Inhibition Profile of this compound (SMI-4a)

| Target Enzyme | Type of Inhibition | IC50 / Ki | References |

|---|---|---|---|

| Pim-1 Kinase | ATP-competitive | IC50: 17 nM, 24 µM; Ki: 0.6 µM | apexbt.com, medchemexpress.com, chembk.com |

| Pim-2 Kinase | ATP-competitive | IC50: 100 µM | medchemexpress.com, focusbiomolecules.com |

| Other Serine/Threonine or Tyrosine Kinases | Not significant | Not applicable | medchemexpress.com, focusbiomolecules.com |

Analysis of Gene Expression and Proteomic Shifts Induced by this compound

Investigations into the molecular changes induced by this compound have revealed significant alterations in gene expression and protein phosphorylation. In a murine model of acute hepatitis, treatment with SMI-4a was found to suppress the Concanavalin (B7782731) A-induced increase in PIM1 messenger RNA (mRNA) expression in liver tissue. nih.gov Furthermore, the compound inhibited the mRNA expression of key pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α. nih.gov

In the context of cancer, studies on HER2-positive breast cancer cells have shown that SMI-4a can reduce the mRNA levels of all members of the HER family of receptors in a dose-dependent manner. frontiersin.org At the protein level, SMI-4a treatment has been demonstrated to decrease the expression of MYC, a proto-oncogene protein, in pre-T-LBL cells. chembk.comselleckchem.com Western blot analyses have also confirmed that SMI-4a decreases the levels of phosphorylated (p)-Ser9-glycogen synthase kinase (GSK) 3β and inhibits the translocation of β-catenin in chronic myeloid leukemia cells. nih.gov Additionally, it reduces the phosphorylation of the Pim target Bad in prostate and hematopoietic cells and decreases the phosphorylation of p70 S6K in tumors. chembk.comselleckchem.com Conversely, SMI-4a treatment leads to an increase in the amount of the cell cycle inhibitor p27Kip1 in the nucleus. selleckchem.comselleckchem.com These findings indicate that this compound can modulate specific signaling pathways at both the transcript and protein levels.

In Vivo Studies of this compound in Animal Models of Pathophysiology

The biological activity of this compound has also been evaluated in several in vivo animal models, providing insights into its effects in a more complex physiological setting.

Assessment of this compound Effects in Murine Models of Inflammatory Conditions (e.g., acute hepatitis)

A significant study investigated the effects of SMI-4a in a murine model of concanavalin A (ConA)-induced acute hepatitis, which mimics autoimmune hepatitis. nih.govresearchgate.netnih.gov In this model, oral administration of SMI-4a prior to ConA injection was found to have a protective effect on the liver. nih.govnih.gov Treatment with SMI-4a improved liver injury, as evidenced by a reduction in the inflammatory response and necrosis of the liver lobular structure observed in histological staining. nih.gov This was further supported by a significant reduction in the serum levels of the liver enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov

The protective mechanism of SMI-4a in this model was linked to its anti-inflammatory and anti-apoptotic properties. The compound suppressed the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, both in the serum and within the liver tissue. nih.gov Furthermore, SMI-4a treatment reduced the infiltration of immune cells, including T cells, neutrophils, and macrophages, into the liver. nih.govresearchgate.netnih.gov At the molecular level, SMI-4a inhibited the inflammatory response by downregulating the expression of phosphorylated p65 (p-p65), a key component of the NF-κB signaling pathway, and decreased apoptosis by reducing the expression of cleaved caspase-3 (c-caspase-3). nih.govresearchgate.netnih.gov These findings suggest that this compound has therapeutic potential in the treatment of autoimmune hepatitis by mitigating the inflammatory cascade and subsequent liver damage. nih.govresearchgate.netnih.gov

Table 3: In Vivo Effects of this compound (SMI-4a) in a Murine Model of Acute Hepatitis

| Parameter | Effect of SMI-4a Treatment | References |

|---|---|---|

| Liver Histology | Improved liver injury, limited inflammatory response, reduced necrosis | nih.gov |

| Serum AST and ALT Levels | Reduced | nih.gov, researchgate.net, nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Suppressed production in serum and liver tissue | nih.gov |

| Immune Cell Infiltration (T cells, neutrophils, macrophages) | Reduced numbers in liver tissue | nih.gov, researchgate.net, nih.gov |

| p-p65 Expression | Downregulated | nih.gov, researchgate.net, nih.gov |

| c-caspase-3 Expression | Decreased | nih.gov, researchgate.net, nih.gov |

Evaluation of this compound in Experimental Models of Bacterial Infections

Currently, there is a lack of direct studies evaluating the efficacy of this compound in experimental models of bacterial infections. However, research into the role of its primary target, Pim-1 kinase, suggests a potential for this compound to modulate the immune response to bacterial pathogens. For instance, in vitro studies using human foetal membrane explants have shown that PIM1 kinase inhibitors, including SMI-4a, can decrease the expression and secretion of pro-inflammatory and pro-labour mediators that are stimulated by bacterial products like lipopolysaccharides (LPS) and flagellin. oup.com This suggests that this compound could potentially temper the inflammatory response associated with bacterial infections.

Furthermore, a study on chronic viral infection revealed that PIM1 is highly expressed in suppressive neutrophils and is crucial for their metabolic fitness and survival. researchgate.netnih.gov Pharmacological inhibition of PIM kinase selectively diminished the immunosuppressive function of these neutrophils, leading to enhanced CD8 T cell function and viral control. researchgate.netnih.gov While this study focused on a viral model, it highlights the role of PIM1 in regulating key immune cells that are also involved in bacterial infections. Another study in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, which mimics aspects of bacterial sepsis, found that the PIM1 inhibitor SMI-4a markedly improved survival, reduced lung edema, and suppressed the production of inflammatory cytokines by macrophages. nih.gov These findings collectively suggest that this compound could have a role in managing the inflammatory consequences of bacterial infections, although direct in vivo evidence in bacterial infection models is still needed.

Compound Names

| Chemical Formula | Common/Systematic Names |

| This compound | SMI-4a |

| (5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione | |

| 2-(4-Trifluoromethoxybenzoyl)thiazole | |

| TCS-PIM-1-4a |

Computational and Cheminformatic Approaches in C11h6f3no2s Research

Molecular Docking and Dynamic Simulations for C11H6F3NO2S-Target Complex Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. nih.govumpr.ac.idunair.ac.id Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex, while MD simulations provide insights into the dynamic behavior of this complex over time. researchgate.netmdpi.com

In the context of this compound (Tafamidis), these methods have been crucial for understanding its binding mechanism to transthyretin (TTR). acs.orgresearchgate.net Studies have shown that Tafamidis binds within the thyroxine-binding sites of the TTR tetramer. researchgate.net Molecular dynamics simulations have revealed that Tafamidis stabilizes the TTR tetramer by forming hydrogen bonds with key residues, thereby preventing the dissociation that leads to amyloid fibril formation. acs.orgresearchgate.net

A 2020 study using conventional molecular dynamics and metadynamics simulations highlighted that Tafamidis stabilizes the TTR tetramer by forming a hydrogen bond with the Serine 52 (S52) residue in the flexible CD loop, which enhances its structural stability. acs.orgresearchgate.net Another MD simulation study focusing on the Val122Ile TTR variant reported that Tafamidis remains stably bound in the hormone-binding pocket throughout a 100 ns simulation. mdpi.com This stability is maintained through electrostatic and hydrogen-bonding interactions between its carboxylate group and the Lysine 15 (Lys-15) residue, as well as hydrogen bonds between the Tafamidis nitrogen atom and the Threonine 118 (Thr-118) residue. mdpi.com

The binding free energy (ΔG) of Tafamidis to the V122I TTR mutant has been calculated using MD simulations, providing a quantitative measure of its binding affinity. nih.gov One study reported a ΔG of -8.3 kcal/mol for Tafamidis. nih.gov These computational analyses are vital for rationalizing the stabilizing effect of this compound on the TTR protein.

Table 1: Key Interactions and Energetics of this compound (Tafamidis) with Transthyretin (TTR) from Molecular Simulations

| Simulation Type | TTR Variant | Key Interacting Residues | Calculated Binding Free Energy (ΔG) | Reference |

|---|---|---|---|---|

| Conventional MD & Metadynamics | Wild Type | Serine 52 (S52) | Not Reported | acs.orgresearchgate.net |

| Molecular Dynamics (100 ns) | Val122Ile | Lysine 15 (Lys-15), Threonine 118 (Thr-118) | Not Reported | mdpi.com |

| Molecular Dynamics | V122I | Not Specified | -8.3 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgbiolscigroup.usmdpi.com These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. wikipedia.org For this compound and its derivatives, QSAR studies can guide the design of new molecules with improved TTR stabilizing capabilities.

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the provided results, the principles of QSAR are widely applied to TTR stabilizers. sciengine.comnih.gov For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on series of TTR inhibitors like 2-arylbenzoxazoles. sciengine.com These studies generate 3D contour maps that show where steric bulk, electrostatic charge, and other properties should be modified to enhance binding affinity. sciengine.com

A study on thyroxine analogs binding to TTR utilized a multi-species, multi-mode (MS-MM) CoMFA approach to improve the predictive ability of the QSAR models. nih.govnih.gov This rigorous method accounts for different ionization states and binding orientations of the ligands, which is crucial for accurately modeling ligand-receptor interactions. nih.govnih.gov The insights gained from such QSAR studies on other TTR inhibitors can be extrapolated to inform the design of novel derivatives of this compound with potentially enhanced therapeutic properties. The goal is to identify molecular descriptors that positively or negatively correlate with the inhibitory activity against TTR amyloidogenesis. sciengine.comnih.govresearchgate.net

Table 2: Principles and Applications of QSAR in TTR Stabilizer Research

| QSAR Method | Application to TTR Inhibitors | Key Findings/Goals | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Applied to 2-arylbenzoxazoles and other TTR amyloidogenesis inhibitors. | To correlate inhibitory activities with 3D structures and identify key structural features for activity. | sciengine.com |

| MS-MM CoMFA | Applied to thyroxine analogs binding to TTR. | Improved predictive ability by considering multiple ligand species and binding modes. | nih.govnih.gov |

| General QSAR | General approach for drug design. | To develop predictive models based on molecular descriptors to guide the synthesis of new compounds. | wikipedia.org |

Virtual Screening and Ligand-Based Design for this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.govacs.orgcam.ac.uk This can be done using either structure-based or ligand-based approaches. mmsl.cz Ligand-based design, on the other hand, uses the knowledge of known active molecules, like this compound, to design new ones with similar or improved properties. eurofinsdiscovery.comugm.ac.id

In the quest for novel TTR stabilizers, various virtual screening methods have been benchmarked. nih.govacs.org These include 2D similarity searches, 3D shape-based searches, and molecular docking. nih.govacs.org Such screening campaigns have the potential to identify new chemical scaffolds that are distinct from known TTR binders, potentially offering improved properties such as solubility and binding affinity. nih.govacs.org

Ligand-based approaches for designing this compound analogues would involve using the structure of Tafamidis as a template. ugm.ac.id Pharmacophore modeling, a key ligand-based technique, would identify the essential 3D arrangement of chemical features in Tafamidis that are responsible for its binding to TTR. mmsl.cz This pharmacophore model can then be used to screen virtual libraries for compounds that match these features, or to guide the modification of the Tafamidis scaffold to create novel analogues. ugm.ac.id The ultimate aim is to discover new compounds that can effectively stabilize the TTR tetramer, similar to or better than this compound. researchgate.net

Table 3: Virtual Screening and Ligand-Based Design Strategies for TTR Inhibitors

| Method | Description | Application in TTR Research | Reference |

|---|---|---|---|

| 2D Similarity Searches | Identifies molecules with similar 2D chemical structures to a known active compound. | Used to screen for novel TTR stabilizers. | nih.govacs.org |

| 3D Shape & Chemical Similarity | Compares the 3D shape and chemical properties of molecules to a template. | A benchmarked method for identifying new TTR binders. | nih.govacs.org |

| Ligand-Based Pharmacophore Modeling | Defines the essential structural features for biological activity based on known ligands. | Can be used to design and screen for novel analogues of this compound. | mmsl.czugm.ac.id |

| Molecular Docking | Predicts the binding of small molecules to the 3D structure of the target protein. | A key component of structure-based virtual screening for TTR inhibitors. | nih.govacs.org |

Application of Machine Learning and AI in this compound Research and Optimization

In the context of this compound and transthyretin amyloidosis, AI and ML can be leveraged in several ways. ML algorithms can be trained on datasets of known TTR stabilizers and their activities to develop predictive models. nih.gov These models can then be used to screen vast virtual libraries of compounds much faster than traditional methods, prioritizing candidates for further investigation. eurofinsdiscovery.com For instance, ML-based scoring functions can improve the accuracy of molecular docking predictions. researchgate.net

Furthermore, AI is being used to improve the diagnosis of diseases like transthyretin amyloid cardiomyopathy (ATTR-CM), which can, in turn, inform therapeutic development. bridgebio.comoup.com AI algorithms have been developed to identify potential ATTR-CM cases from routine clinical data such as electrocardiograms (ECGs). oup.commedrxiv.org By identifying patients earlier, AI can aid in understanding the disease and the real-world effectiveness of treatments like those involving this compound. While direct applications of AI for the optimization of this compound are still emerging, the broader application of these technologies in drug discovery and disease understanding holds significant promise for the future of TTR amyloidosis research. pfizer.combridgebio.comcam.ac.uknih.gov

Table 4: Applications of AI and Machine Learning in TTR Amyloidosis Research

| AI/ML Application | Specific Use Case | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Predictive Modeling | Developing models to predict the TTR stabilizing activity of new compounds. | Accelerates the discovery of novel and more potent analogues. | nih.gov |

| Enhanced Virtual Screening | Using ML-based scoring functions to improve docking accuracy. | More efficient and accurate identification of promising lead compounds. | researchgate.net |

| Disease Diagnosis | AI algorithms to screen for ATTR-CM from ECGs and other clinical data. | Facilitates earlier diagnosis and a better understanding of the patient population for therapies involving this compound. | oup.commedrxiv.org |

| Drug Discovery Acceleration | Automating data analysis and hypothesis generation. | Optimizes the overall drug discovery pipeline for TTR stabilizers. | pfizer.comresearchgate.net |

Future Directions and Emerging Research Avenues for C11h6f3no2s

Exploration of C11H6F3NO2S in Uncharted Biological Pathways and Disease Contexts

Initial research has identified this compound, also known as SMI-4a, as an inhibitor of several key proteins, primarily in the realms of cancer and metabolic disease. medchemexpress.comsigmaaldrich.com To unlock its full potential, future research must venture beyond these established activities and explore its effects in less understood biological contexts.

The known targets of this compound provide a logical starting point for this exploration. The compound is a noted inhibitor of Pim-1 kinase, a component of the JAK/STAT signaling pathway involved in cell survival and proliferation. medchemexpress.comtmu.edu.cn It has also shown activity against other targets, which are foundational to its current and future research trajectory.

| Table 1: Known Protein Targets of this compound and Their Primary Functions | | --- | --- | | Protein Target | Primary Function & Associated Disease Context | | Pim-1 Kinase | A serine/threonine kinase that regulates cell cycle progression and inhibits apoptosis. sigmaaldrich.com It is often overexpressed in cancers like prostate cancer and leukemia. sigmaaldrich.comchembk.com | | Pim-2 Kinase | A kinase with functions that overlap with Pim-1, also implicated in cancer. This compound shows moderate activity against Pim-2. sigmaaldrich.com | | Aldose Reductase | An enzyme implicated in diabetic complications. chemicalbook.com | | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation and pain signaling. chemicalbook.com |

Future research should leverage these known interactions to probe uncharted pathways. For instance:

Neuroinflammation and Neurodegeneration: Pim-1 kinase has been shown to play a role in the inflammatory responses within the central nervous system. sigmaaldrich.com Investigating the effect of this compound in models of neuroinflammatory conditions like Alzheimer's or Parkinson's disease could reveal novel therapeutic avenues.

Autoimmune Disorders: The JAK/STAT pathway, modulated by Pim-1, is central to the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus. tmu.edu.cnbiognosys.com Assessing the immunomodulatory effects of this compound in relevant immune cell assays is a critical next step. biognosys.com

Infectious Diseases: The rhodanine (B49660) scaffold, to which this compound belongs, is known to exhibit antibacterial properties by inhibiting essential bacterial enzymes like Mur ligases. researchgate.netresearchgate.net Screening this compound against a panel of pathogenic bacteria, including drug-resistant strains, could uncover its potential as an antimicrobial agent. scholaris.ca

Development of this compound-Based Chemical Probes for Advanced Target Validation

To confidently attribute the biological effects of this compound to specific protein targets, the development of high-quality chemical probes is essential. A chemical probe is a specialized molecule used to study and validate a biological target with high precision.

The rhodanine structure of this compound presents both opportunities and challenges. While its core is adept at interacting with various proteins, it is also recognized as a potential Pan-Assay Interference Compound (PAINS), which can cause non-specific activity. researchgate.net Therefore, creating a successful probe requires careful chemical modification to enhance specificity and enable target identification.

Future efforts should focus on designing and synthesizing derivatives of this compound that can serve as advanced chemical probes.

| Table 2: Design Strategy for a this compound-Based Chemical Probe | | --- | --- | | Modification Step | Purpose | Example | | 1. Introduce a Bioorthogonal Handle | To enable "clicking" the probe onto a reporter tag for visualization or pull-down experiments (e.g., for proteomics). | Add a terminal alkyne or azide (B81097) group at a chemically accessible position that does not disrupt protein binding. | | 2. Synthesize an Inactive Control | To differentiate specific, on-target effects from non-specific or off-target effects. | Create an analog where the key binding feature, such as the exocyclic double bond, is saturated or removed. | | 3. Confirm Target Engagement | To verify that the modified probe still binds to the intended target(s) in a cellular context. | Use techniques like Cellular Thermal Shift Assay (CETSA) to show that the probe stabilizes the target protein. |

By developing such probes, researchers can perform unbiased chemoproteomic experiments to pull down and identify the direct binding partners of this compound from cell lysates, thus validating known targets and potentially discovering new ones.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation of this compound

To build a comprehensive understanding of how this compound functions, it is necessary to look beyond single-target interactions and embrace a systems-level view. biocommons.org.au Integrating multiple layers of high-throughput biological data—an approach known as multi-omics analysis—can reveal the full spectrum of cellular changes induced by the compound. ri.senih.gov

While dedicated multi-omics studies on this compound are not yet widely published, this represents a vital frontier for future research. nih.gov A coordinated multi-omics approach would provide a holistic map of the compound's mechanism of action.

| Table 3: Proposed Multi-Omics Integration Strategy for this compound | | --- | --- | --- | | Omics Layer | Technique | Research Question Addressed | | Transcriptomics | RNA-Sequencing (RNA-Seq) | How does this compound alter the gene expression profile of a cell? Which signaling pathways are activated or suppressed? | | Proteomics | Mass Spectrometry-based Proteomics (e.g., using probes from 6.2) | What are the direct protein targets of this compound? How does it affect global protein expression and post-translational modifications? ri.se | | Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | What are the downstream functional consequences of target inhibition? How does the cell's metabolic state change in response to the compound? ri.se |

Integrating these datasets can uncover novel connections. For example, transcriptomic data might show the downregulation of genes involved in a specific metabolic pathway, which can then be confirmed by direct measurement of the corresponding metabolites via metabolomics. This integrated approach is crucial for building robust, data-driven hypotheses about the compound's complete biological role. biognosys.comnih.gov

Potential Repurposing of the this compound Scaffold for Novel Academic Drug Discovery Initiatives

The concept of "scaffold repurposing" involves taking the core chemical structure of a known compound and using it as a starting point to develop new drugs for different diseases. nih.gov The rhodanine scaffold of this compound is considered a "privileged" structure in medicinal chemistry because it is capable of binding to a wide variety of biological targets. researchgate.net This versatility makes it an excellent candidate for academic drug discovery initiatives aimed at finding new uses for existing chemical matter.

Future research should systematically explore the repurposing potential of the this compound scaffold based on its known biological activities:

Oncology: Given its established role as a Pim kinase inhibitor with anti-proliferative effects, the scaffold can be optimized to target other cancer-related proteins. medchemexpress.comnih.gov For example, analogs could be designed to inhibit other kinases implicated in tumor growth or to disrupt protein-protein interactions that drive cancer progression. mdpi.com

Infectious Diseases: Building on the general antibacterial potential of rhodanines, a focused library of this compound analogs could be synthesized and screened against critical bacterial and viral targets. researchgate.netresearchgate.net The goal would be to develop potent and specific antimicrobial agents with novel mechanisms of action.

Inflammatory and Metabolic Diseases: The compound's activity against COX-2 and aldose reductase suggests a role in inflammation and diabetes. chemicalbook.com This provides a foundation for developing new series of molecules aimed at treating chronic inflammatory conditions or the long-term complications of metabolic syndrome.

Such repurposing efforts, often driven by academic labs, can efficiently translate foundational chemical knowledge into new therapeutic hypotheses, paving the way for the development of next-generation medicines.

Compound Names Mentioned

| Identifier | Name/Synonym |

| Molecular Formula | This compound |

| IUPAC Name | (5Z)-5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4-thiazolidinedione chemicalbook.com |

| Common Synonym | SMI-4a medchemexpress.comsigmaaldrich.comchembk.com |

| Systematic Name | 5-(3-(Trifluoromethyl)benzylidene)thiazolidine-2,4-dione |

Q & A

Basic: What spectroscopic and computational methods are recommended for structural characterization of C11_{11}11H6_66F3_33NO2_22S?

To confirm the molecular structure, nuclear magnetic resonance (NMR) spectroscopy (particularly H, C, and F NMR) is essential for identifying functional groups and substituent positions . High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography provides definitive stereochemical data . Computational tools like density functional theory (DFT) can predict electronic properties and optimize geometries, aiding in structural validation .

Basic: What synthetic routes are commonly employed for C11_{11}11H6_66F3_33NO2_22S, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethyl and sulfonyl groups . Critical parameters include temperature control (e.g., maintaining −78°C for lithiation steps) and catalyst selection (e.g., palladium for cross-coupling) . Reaction progress should be monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization or column chromatography .

Advanced: How can researchers reconcile conflicting IC50_{50}50 values for C11_{11}11H6_66F3_33NO2_22S in Pim kinase inhibition assays across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or cellular models (e.g., prostate cancer vs. T-cell lines) . To resolve contradictions:

- Standardize assay protocols (e.g., fixed ATP levels at values) .

- Validate results using orthogonal methods like isothermal titration calorimetry (ITC) .

- Perform meta-analyses of published data to identify confounding variables .

Advanced: What mechanistic insights explain the selectivity of C11_{11}11H6_66F3_33NO2_22S for Pim-1 over Pim-2 kinases?

Molecular docking and mutagenesis studies reveal that the trifluoromethyl group occupies a hydrophobic pocket in Pim-1’s ATP-binding site, while steric clashes with Pim-2’s Val104 residue reduce affinity . Free-energy perturbation (FEP) calculations can quantify binding differences, and competitive inhibition assays with ATP analogs confirm kinetic selectivity .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of C11_{11}11H6_66F3_33NO2_22S without compromising potency?

Strategies include:

- Bioisosteric replacement : Swapping the sulfonyl group with a sulfonamide to enhance solubility .

- Prodrug design : Introducing ester moieties to improve oral bioavailability .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots and guide fluorination .

Basic: What in vitro models are appropriate for initial evaluation of C11_{11}11H6_66F3_33NO2_22S bioactivity?

Prostate cancer cell lines (e.g., LNCaP) and precursor T-cells are standard models due to Pim kinase overexpression . Dose-response curves (0.1–10 μM) with viability assays (MTT or Alamar Blue) quantify cytotoxicity, while flow cytometry assesses cell-cycle arrest (e.g., G1 phase) .

Advanced: How should researchers address contradictory findings in transcriptomic profiles induced by C11_{11}11H6_66F3_33NO2_22S across cell types?

Contradictions may stem from off-target effects or cell-specific signaling networks. Mitigation approaches:

- CRISPR knockouts : Validate target specificity by deleting Pim kinases .

- Multi-omics integration : Combine RNA-seq with phosphoproteomics to identify downstream pathways .

- Dose-time dependency studies : Differentiate primary vs. secondary effects .

Advanced: What statistical methods are critical for analyzing dose-response data of C11_{11}11H6_66F3_33NO2_22S in heterogeneous cell populations?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC . For heterogeneous samples:

- Hierarchical modeling : Account for intra-population variability .

- Bootstrapping : Estimate confidence intervals for small datasets .

- ANOVA with post hoc tests : Compare efficacy across cell lines .

Basic: How can researchers validate the purity of C11_{11}11H6_66F3_33NO2_22S post-synthesis?

Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity ≥95% is acceptable for biological assays . Confirm identity via melting point analysis and FT-IR for functional group verification .

Advanced: What strategies minimize off-target effects of C11_{11}11H6_66F3_33NO2_22S in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.